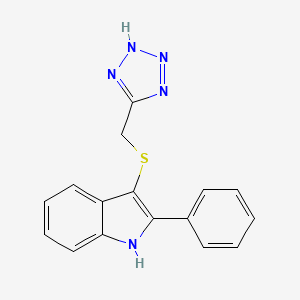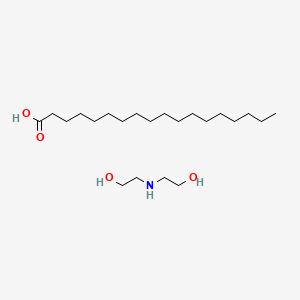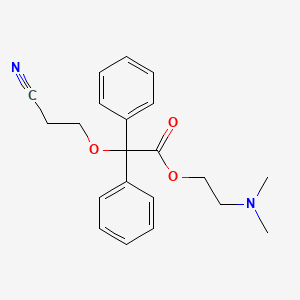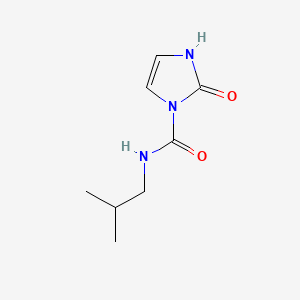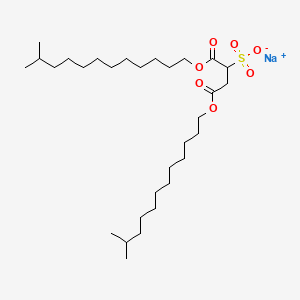
Stearic acid diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid diethanolamine salt is a nonionic surfactant widely used in various industries. It is known for its excellent emulsifying, lubricating, thickening, and foaming properties. This compound is commonly found in personal care products such as creams, shampoos, and shaving creams, as well as in industrial applications like textile dyeing and printing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid diethanolamine salt typically involves the reaction of stearic acid with diethanolamine. There are two main synthetic routes:
Direct Heating Method: Stearic acid is heated with diethanolamine under vacuum conditions to remove trace water.
Aminolysis Reaction: Methyl stearate reacts with diethanolamine under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing energy consumption and equipment costs .
Analyse Des Réactions Chimiques
Types of Reactions
Stearic acid diethanolamine salt undergoes various chemical reactions, including:
Amidation: The reaction of stearic acid with diethanolamine to form the salt.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Amidation: Requires stearic acid, diethanolamine, and a basic catalyst under vacuum conditions.
Esterification: Involves alcohols and acidic catalysts.
Hydrolysis: Occurs in the presence of water and heat.
Major Products
Amidation: this compound.
Esterification: Ester derivatives of stearic acid.
Hydrolysis: Stearic acid and diethanolamine.
Applications De Recherche Scientifique
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Mécanisme D'action
The mechanism of action of stearic acid diethanolamine salt involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and stabilize mixtures of oil and water. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearic acid monoethanolamine salt: Similar in structure but with one ethanolamine group.
Stearic acid triethanolamine salt: Contains three ethanolamine groups, offering different emulsifying properties.
Fatty imidazolines: Another class of surfactants with similar applications but different chemical structures.
Uniqueness
Stearic acid diethanolamine salt is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective emulsifier and stabilizer in a wide range of applications. Its ability to form stable emulsions and gels sets it apart from other similar compounds .
Propriétés
Numéro CAS |
70775-86-9 |
|---|---|
Formule moléculaire |
C18H36O2.C4H11NO2 C22H47NO4 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
Clé InChI |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Numéros CAS associés |
38455-64-0 68444-28-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)

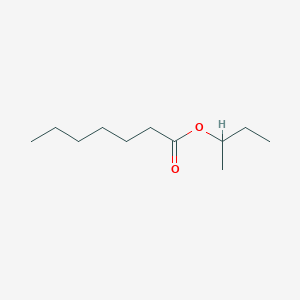
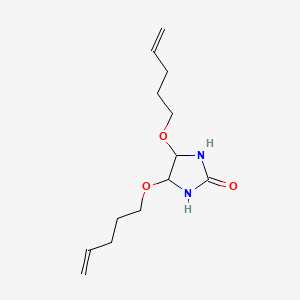
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
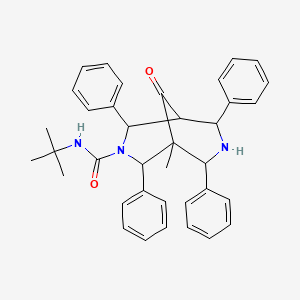
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
